2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid
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Overview
Description
2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid is a complex organic compound with a unique structure that combines a purine base with an acetic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with glyoxal or other aldehydes.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the purine base with a phenylmethoxycarbonyl group using reagents such as phenyl chloroformate.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with bromoacetic acid or its derivatives under basic conditions.
Final Coupling: The final step involves the coupling of the protected purine base with the acetic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-Butenyl]phenoxyacetic acid
- 2-(4-Benzoyl-2-bromo-phenoxy)acetic acid
- 2-(tert-Butylsulfanyl)phenylacetic acid
Uniqueness
2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid is unique due to its combination of a purine base with an acetic acid moiety, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N5O5 |
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Molecular Weight |
343.29 g/mol |
IUPAC Name |
2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid |
InChI |
InChI=1S/C15H13N5O5/c21-10(22)6-20-8-16-11-12(20)17-14(18-13(11)23)19-15(24)25-7-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,21,22)(H,18,19,23,24) |
InChI Key |
GDUOUVAVFUYOMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/N=C/2\NC(=O)C3C(=N2)N(C=N3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C2NC(=O)C3C(=N2)N(C=N3)CC(=O)O |
Origin of Product |
United States |
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